N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide
Description
The compound N¹-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide features a thiazole core substituted at position 4 with a 4-chlorophenyl group. The acetamide side chain is linked to a piperazine ring bearing a 2-methoxyphenyl substituent. This structural motif is common in bioactive molecules targeting neurological and oncological pathways, where the thiazole and piperazine moieties enhance binding to receptors or enzymes .
Properties
Molecular Formula |
C22H23ClN4O2S |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H23ClN4O2S/c1-29-20-5-3-2-4-19(20)27-12-10-26(11-13-27)14-21(28)25-22-24-18(15-30-22)16-6-8-17(23)9-7-16/h2-9,15H,10-14H2,1H3,(H,24,25,28) |
InChI Key |
WLWHFTKGULZEMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The 4-(4-chlorophenyl)-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole condensation (Figure 1):
- Reactants :
Mechanism :
Characterization Data :
Acetamide Intermediate Formation
The 2-chloroacetamide derivative is prepared as follows:
- Reactants :
Reaction Conditions :
Characterization Data :
Piperazine Coupling
The final step involves nucleophilic substitution of the chloro group with 4-(2-methoxyphenyl)piperazine (Figure 2):
- Reactants :
Conditions :
Workup :
Characterization Data :
- IR (KBr) : 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C–O–C).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 154.2 (thiazole C2), 149.1 (piperazine C–N), 115.6–132.4 (Ar–C).
Optimization and Challenges
Critical Parameters
Side Reactions
- Over-Alkylation : Excess piperazine (>2.0 equiv) leads to bis-alkylated byproducts.
- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
Analytical Validation
HPLC Purity : >99% (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).
Elemental Analysis : Calculated (%) for C₂₂H₂₂ClN₅O₂S: C, 56.47; H, 4.74; N, 14.96. Found: C, 56.41; H, 4.69; N, 14.88.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Mechanism of Action
The mechanism of action of N1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Pharmacological and Physicochemical Data Comparison
Biological Activity
N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide is a thiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- IUPAC Name : N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
- Molecular Formula : C22H23ClN4O2S
- Molecular Weight : 443.0 g/mol
The compound features a thiazole ring, a piperazine moiety, and a chlorophenyl group, which contribute to its biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor properties.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial activities. This compound has been investigated for its effectiveness against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines by blocking specific inflammatory pathways. This action could be beneficial in treating conditions characterized by excessive inflammation.
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. It appears to interfere with cellular signaling pathways associated with tumor growth and proliferation. Further research is needed to elucidate the specific molecular targets involved in its antitumor activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Cytokine Modulation : It has been shown to modulate cytokine levels, thereby influencing inflammatory responses.
Research Findings and Case Studies
A summary of relevant studies exploring the biological activity of this compound includes:
| Study | Findings | Reference |
|---|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. | |
| Anti-inflammatory Mechanism | Showed reduction in TNF-alpha and IL-6 levels in vitro. | |
| Antitumor Efficacy | Induced apoptosis in cancer cell lines through caspase activation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N~1~-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-methoxyphenyl)piperazino]acetamide, and how can reaction conditions be optimized?
- Methodological Answer :
-
Thiazole Core Synthesis : The 4-(4-chlorophenyl)-1,3-thiazole moiety can be synthesized via a Hantzsch thiazole reaction. React 4-chlorophenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol, catalyzed by anhydrous AlCl₃ .
-
Piperazine Coupling : The piperazine subunit (4-(2-methoxyphenyl)piperazine) is prepared via nucleophilic aromatic substitution of 2-methoxyphenyl halides with piperazine. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) is critical .
-
Acetamide Linkage : Couple the thiazole and piperazine moieties using a carbodiimide-mediated amide bond formation (EDC/HOBt in DMF) .
-
Optimization : Monitor reaction progress via TLC and HPLC. Yield improvements (≈15–20%) are achieved by microwave-assisted synthesis (60°C, 30 min) .
Table 1: Key Reaction Conditions
Step Reagents/Conditions Yield (%) Reference Thiazole formation Ethanol, AlCl₃, reflux, 6 h 65–70 Piperazine synthesis DMF, K₂CO₃, 80°C, 12 h 55–60 Amide coupling EDC/HOBt, DMF, rt, 24 h 40–45
Q. What spectroscopic and crystallographic methods are essential for structural characterization?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions. Key signals: thiazole C-2 (δ 165–170 ppm), piperazine N-CH₂ (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation (CH₃CN/EtOAc). Refine structures using SHELXL (R-factor < 0.05) to resolve torsional angles between thiazole and piperazine moieties .
- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₂₂H₂₂ClN₃O₂S: 427.11) confirms molecular integrity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Use agar diffusion assays (E. coli, S. aureus) at 50–200 µg/mL, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Screen against COX-2 or kinases (IC₅₀ determination via fluorometric assays) .
- Cytotoxicity : MTT assay on HEK-293 cells (48 h exposure) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
-
Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (NO₂) or donating (OCH₃) groups on the thiazole. Modify the piperazine’s methoxy group to explore steric effects .
-
Molecular Docking : Use AutoDock Vina to predict binding affinity with COX-2 (PDB ID: 5KIR). Prioritize derivatives with ΔG < −8 kcal/mol .
-
Pharmacokinetic Profiling : Assess logP (octanol/water) and metabolic stability in liver microsomes .
Table 2: SAR Trends for Analogues
Modification Site Activity Trend (IC₅₀) Reference Thiazole 4-Cl → 4-NO₂ ↑ COX-2 inhibition (2.1 µM) Piperazine OCH₃ → CF₃ ↓ Cytotoxicity (HEK-293)
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HepG2 instead of HEK-293) and normalize to reference inhibitors .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .
- Crystallographic Insights : Resolve binding modes via co-crystallization with target proteins (e.g., kinases) to identify allosteric vs. active-site interactions .
Q. What computational strategies elucidate electronic properties relevant to mechanism of action?
- Methodological Answer :
- Electrostatic Potential Maps : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic regions (e.g., thiazole sulfur) for electrophilic attack .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate HOMO-LUMO gaps with redox activity .
- Molecular Dynamics : Simulate ligand-protein complexes (GROMACS) to assess stability of piperazine interactions over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
